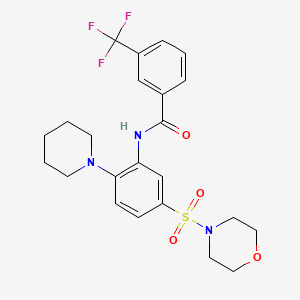
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. MPTP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide works by inhibiting the activity of certain enzymes that are involved in the production of inflammatory cytokines. This results in a reduction of inflammation and an increase in the production of anti-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve mitochondrial function. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and purified, making it readily available for research. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical effects are well understood.
However, there are also limitations to the use of this compound in lab experiments. Its potential therapeutic benefits have not been fully explored, and its safety profile has not been fully established. Additionally, this compound has been shown to have some toxic effects in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide. One area of interest is in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases.
Additionally, this compound has been shown to have anti-cancer properties, and further research could explore its potential as a cancer treatment. Finally, research could explore the safety profile of this compound, as well as its potential side effects and interactions with other drugs, to establish its suitability for use in human trials.
Métodos De Síntesis
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide involves the reaction of 4-(trifluoromethyl)benzoic acid with piperidine, followed by the addition of morpholine and sulfonyl chloride. The resulting compound is then purified through a series of chemical reactions to produce this compound.
Aplicaciones Científicas De Investigación
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic benefits in a variety of scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential benefits in the treatment of neurodegenerative diseases such as Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O4S/c24-23(25,26)18-6-4-5-17(15-18)22(30)27-20-16-19(34(31,32)29-11-13-33-14-12-29)7-8-21(20)28-9-2-1-3-10-28/h4-8,15-16H,1-3,9-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGJJIYEGFYBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
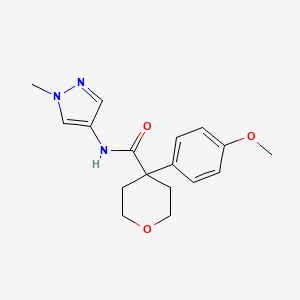

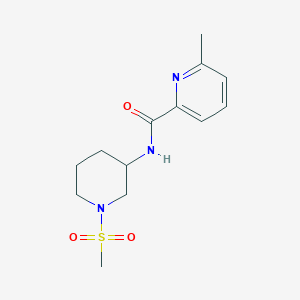
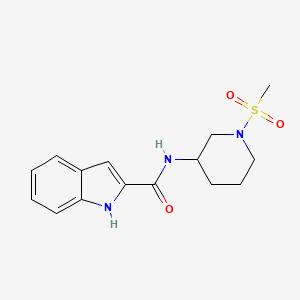
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
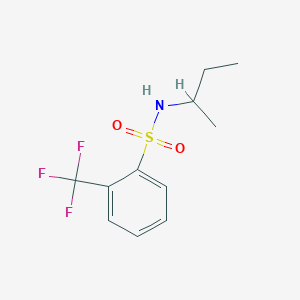

![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)
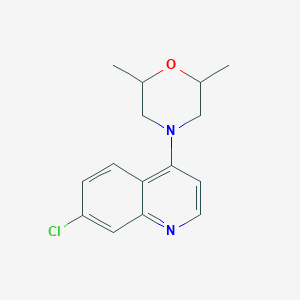
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
